methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
Description
Methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core substituted with a methyl benzoate group. This scaffold is synthesized via catalytic methods, such as diphenhydramine hydrochloride-mediated cyclization, which emphasizes eco-friendly metrics (atom economy: 92%, E-factor: 0.45) .
Properties
IUPAC Name |
methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-24-15(23)10-5-4-6-11(9-10)18-16-20-21-14(22)12-7-2-3-8-13(12)19-17(21)25-16/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPHVQYYWSFOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazinecarbodithioates with carbon disulfide, followed by cyclization.
Quinazoline Moiety: The quinazoline moiety can be introduced through the reaction of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The thiadiazole and quinazoline intermediates are then coupled under specific conditions to form the thiadiazoloquinazoline structure.
Esterification: Finally, the benzoate ester group is introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis prioritizes green chemistry, contrasting with microwave-assisted methods (e.g., Zhao et al.) that emphasize rapid synthesis but lack eco-friendly metrics .
- Substituents like sulfonamide (Compound 15) or phenyl groups () alter electronic properties and bioactivity profiles compared to the methyl benzoate group .
Table 2: Bioactivity of Thiadiazoloquinazoline Derivatives
Key Observations :
- Sulfonamide derivatives (e.g., Compound 15) exhibit pronounced cytotoxicity, likely due to enhanced hydrogen bonding and cellular uptake via sulfonamide groups .
- Anti-HIV activity in USP/VA-2 correlates with methyl substitutions, suggesting that the target compound’s methyl benzoate may similarly influence antiviral potency .
Biological Activity
Methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a quinazoline moiety and a thiadiazole ring. These heterocycles are known to significantly influence the biological properties of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₁S |
| Molecular Weight | 318.39 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures have been shown to interact with various biological targets through mechanisms such as:
- Receptor Binding: Compounds may bind to specific receptors or enzymes.
- Biochemical Pathway Interference: They can inhibit specific biochemical pathways.
- Cellular Structure Alteration: Changes in cellular structures may occur.
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole and quinazoline structures exhibit significant antimicrobial properties. A study highlighted that quinazoline derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves:
- Disruption of bacterial cell walls.
- Interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been suggested based on structural analogs. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of cancer cell proliferation.
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic use. Studies on related compounds suggest that this compound may exhibit antioxidant activity through:
- Scavenging free radicals.
- Reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds. Here are notable findings:
-
Antimicrobial Efficacy:
- A study showed that quinazoline derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against various pathogens .
- Cytotoxicity Against Cancer Cells:
- Antioxidant Capacity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
